2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-
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Overview
Description
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE is a nitrogen-containing heterocyclic compound. It features a pyrrole ring and a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE can be achieved through several methods:
Cyclization: This involves the formation of the pyrrolopyrazine scaffold by cyclizing appropriate precursors.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring system by annulating smaller ring systems.
Cycloaddition: This involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring with a pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones:
Formation of Pyrazole: This is achieved by reacting α,β-alkynyls with hydrazine monohydrate.
Gold-Catalyzed Cyclization: This step involves the cyclization of pyrazoles by alkyne groups.
Final Cyclization: This is achieved using sodium hydride (NaH).
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .
Scientific Research Applications
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: It is investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell death.
Anticancer Action: It inhibits the activity of specific kinases involved in cell proliferation.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine Derivatives: These compounds show more activity on kinase inhibition.
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H14N4O/c21-16(15-12-17-7-8-18-15)19-11-13-3-5-14(6-4-13)20-9-1-2-10-20/h1-10,12H,11H2,(H,19,21) |
InChI Key |
SCHFPCNHHNTABC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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